molecular formula C21H24N2O5 B5108103 (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5108103
M. Wt: 384.4 g/mol
InChI Key: YUZXGSBGLCIMTQ-FXAWDEMLSA-N
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Description

The compound (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, substituted with both dimethoxyphenyl and hydroxyphenyl groups. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-18-7-6-15(9-19(18)27-2)11-23-17-12-22(13-20(17)28-21(23)25)10-14-4-3-5-16(24)8-14/h3-9,17,20,24H,10-13H2,1-2H3/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZXGSBGLCIMTQ-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3CN(CC3OC2=O)CC4=CC(=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2[C@H]3CN(C[C@H]3OC2=O)CC4=CC(=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, followed by the introduction of the dimethoxyphenyl and hydroxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the oxazol-2-one ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: is unique due to its specific combination of functional groups and the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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